IPBA Moiety Confers 3.7-Fold Higher Peak Tumor Uptake and 8.3-Fold Greater Radiation Dose Delivery vs. Non-Albumin-Binding Control
The IPBA moiety, structurally identical to the p-iodophenylbutanoyl component of Lys(CO-C3-p-I-Ph)-O-tBu, was evaluated in a head-to-head preclinical comparison of 177Lu-HTK01169 (IPBA-conjugated) versus 177Lu-PSMA-617 (non-albumin-binding control). The IPBA-containing conjugate demonstrated substantially altered pharmacokinetics and enhanced therapeutic index. Blood retention at 1 h post-injection was 16.6 %ID/g for the IPBA conjugate versus 0.68 %ID/g for the control [1]. Consequently, tumor uptake peaked at 55.9 %ID/g at 24 h for the IPBA conjugate, compared to only 15.1 %ID/g at 1 h for the control, representing a 3.7-fold increase in peak tumor accumulation [1]. Dosimetry calculations based on biodistribution data showed that the IPBA-containing radioligand delivered an 8.3-fold higher radiation dose to LNCaP tumor xenografts than the non-albumin-binding control [1]. This enhanced tumor dosimetry translated into improved therapeutic outcomes: mice treated with 18.5 MBq of the IPBA conjugate achieved median survival exceeding 120 days, compared to 58 days for the control group receiving equivalent activity [1].
| Evidence Dimension | Peak tumor uptake (%ID/g) in LNCaP xenograft mice |
|---|---|
| Target Compound Data | 177Lu-HTK01169 (contains IPBA): 55.9 ± 12.5 %ID/g at 24 h post-injection |
| Comparator Or Baseline | 177Lu-PSMA-617 (no albumin binder): 15.1 ± 5.58 %ID/g at 1 h post-injection |
| Quantified Difference | 3.7-fold higher peak tumor uptake; 8.3-fold higher radiation dose to tumor |
| Conditions | Male mice bearing PSMA-expressing LNCaP tumor xenografts; SPECT/CT imaging and biodistribution up to 120 h post-injection |
Why This Matters
This direct comparative data quantifies the functional advantage of incorporating the IPBA motif, establishing that procurement of Lys(CO-C3-p-I-Ph)-O-tBu as the IPBA-containing building block is required to achieve the documented improvement in tumor radiation dose delivery.
- [1] Kuo HT, et al. Enhancing Treatment Efficacy of 177Lu-PSMA-617 with the Conjugation of an Albumin-Binding Motif: Preclinical Dosimetry and Endoradiotherapy Studies. Mol Pharm. 2018;15(11):5183-5191. View Source
